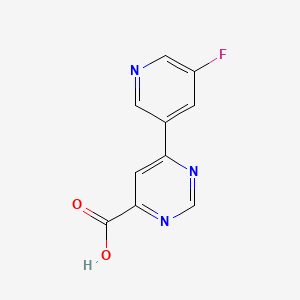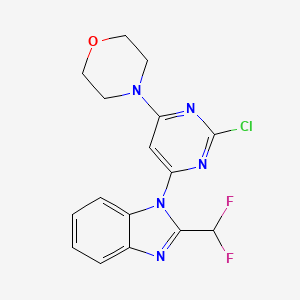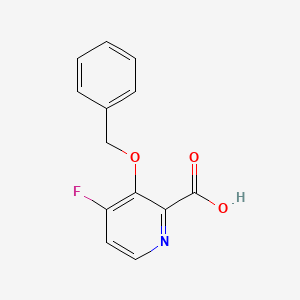
(4-Ethoxy-2-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxy-2-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol, featuring both ethoxy and methoxy substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, 4-ethoxy-2-methoxybenzaldehyde can be reduced using sodium borohydride (NaBH4) in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction reactions using catalytic hydrogenation. This process employs hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde or ketone precursor to the desired alcohol.
化学反応の分析
Types of Reactions
(4-Ethoxy-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: 4-Ethoxy-2-methoxybenzaldehyde or 4-Ethoxy-2-methoxyacetophenone.
Reduction: 4-Ethoxy-2-methoxyphenylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4-Ethoxy-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (4-Ethoxy-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of both ethoxy and methoxy groups can influence its reactivity and binding affinity to various proteins and receptors.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)methanol: Lacks the ethoxy group, making it less hydrophobic.
(4-Ethoxyphenyl)methanol: Lacks the methoxy group, affecting its electron-donating properties.
(4-Ethoxy-2-hydroxyphenyl)methanol: Has a hydroxyl group instead of a methoxy group, altering its hydrogen-bonding capabilities.
Uniqueness
(4-Ethoxy-2-methoxyphenyl)methanol is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical properties and reactivity. These substituents can enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound in various applications.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
(4-ethoxy-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-6,11H,3,7H2,1-2H3 |
InChIキー |
GQEQVURUDDYBFM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)




![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)

